molecular formula C3H7N3O4 B14133393 Guanidinoxalat CAS No. 42549-75-7

Guanidinoxalat

Cat. No.: B14133393
CAS No.: 42549-75-7
M. Wt: 149.11 g/mol
InChI Key: PBPSWRVGRHWHEW-UHFFFAOYSA-N
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Description

Guanidinoxalat is a hypothetical or lesser-known compound postulated to be derived from the conjugation of guanidine (a strong organic base, HNC(NH₂)₂) and oxalic acid (a dicarboxylic acid, HOOCCOOH). While direct literature on this compound is sparse, its structure can be inferred from related guanidine-oxalate derivatives. Such compounds typically exhibit unique physicochemical properties due to the interplay of guanidine’s basicity and oxalate’s chelating capacity .

Properties

CAS No.

42549-75-7

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

guanidine;oxalic acid

InChI

InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4)

InChI Key

PBPSWRVGRHWHEW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidinoxalat typically involves the reaction of guanidine with oxalic acid. One common method is to dissolve guanidine in water and then add oxalic acid slowly while maintaining the temperature below 50°C to prevent decomposition. The reaction mixture is then stirred for several hours until the formation of this compound is complete. The product can be isolated by filtration and recrystallization from water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and dried.

Chemical Reactions Analysis

Types of Reactions

Guanidinoxalat undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: The guanidine group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield carbon dioxide and water, while reduction with sodium borohydride can produce guanidine and oxalic acid.

Scientific Research Applications

Guanidinoxalat has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and infectious diseases.

    Industry: It is used in the production of polymers, resins, and other materials with unique properties.

Mechanism of Action

The mechanism of action of guanidinoxalat involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The guanidine group can also interact with nucleic acids and proteins, affecting their structure and function.

Comparison with Similar Compounds

Key Hypothetical Properties :

  • Molecular formula : Likely C₃H₆N₄O₄ (guanidine + oxalate).
  • Solubility : Expected high solubility in water due to ionic character.
  • Applications: Potential use in coordination chemistry, catalysis, or pharmaceuticals, akin to other guanidine-based ion pairs .

Comparison with Structurally Similar Compounds

Guanidinoacetic Acid

Guanidinoacetic acid (GAA, CAS 352-97-6) shares a guanidine moiety but pairs it with acetic acid instead of oxalic acid. Key differences include:

Property Guanidinoxalat (Hypothetical) Guanidinoacetic Acid
Molecular Formula C₃H₆N₄O₄ C₃H₇N₃O₂
Solubility in Water High 50 g/L (20°C)
Biological Role Not established Precursor to creatine
Toxicity Unknown Low acute toxicity

Insight: The oxalate group in this compound may enhance metal-binding capacity compared to GAA’s acetate, making it relevant in environmental or industrial chelation processes .

Oxalate Salts (e.g., Sodium Oxalate)

Sodium oxalate (Na₂C₂O₄) is a simple oxalate salt. Contrasts with this compound include:

Property This compound (Hypothetical) Sodium Oxalate
Cation Guanidinium Sodium
pH in Solution Basic (~pH 10-12) Neutral (~pH 7)
Applications Potential catalyst support Reducing agent in metallurgy

Insight: The guanidinium cation’s strong basicity could make this compound more reactive in alkaline environments compared to metal oxalates .

2-Aminobenzamide Derivatives

While structurally distinct, 2-aminobenzamides (e.g., C₇H₈N₂O) provide a benchmark for nitrogen-rich organic compounds:

Property This compound (Hypothetical) 2-Aminobenzamide
Aromaticity Non-aromatic Aromatic ring present
Bioactivity Not reported Enzyme inhibition (e.g., PARP)
Thermal Stability Likely moderate High (decomposes >200°C)

Insight: Unlike 2-aminobenzamides, this compound’s lack of aromaticity may limit its use in drug design but enhance versatility in inorganic synthesis .

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